molecular formula C12H19N3O2 B13322979 3-Amino-1-(2-(3-methoxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one

3-Amino-1-(2-(3-methoxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one

Cat. No.: B13322979
M. Wt: 237.30 g/mol
InChI Key: DHDNTSLYKNWLPG-UHFFFAOYSA-N
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Description

3-Amino-1-(2-(3-methoxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridinone core, which is a common motif in medicinal chemistry due to its biological activity. The presence of the methoxypyrrolidine moiety adds to its chemical diversity, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-(3-methoxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridinone core, followed by the introduction of the amino group and the methoxypyrrolidine side chain. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-(3-methoxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can be used to modify the compound’s electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-Amino-1-(2-(3-methoxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-(3-methoxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(2-(3-methoxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one: shares similarities with other pyridinone derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

3-amino-1-[2-(3-methoxypyrrolidin-1-yl)ethyl]pyridin-2-one

InChI

InChI=1S/C12H19N3O2/c1-17-10-4-6-14(9-10)7-8-15-5-2-3-11(13)12(15)16/h2-3,5,10H,4,6-9,13H2,1H3

InChI Key

DHDNTSLYKNWLPG-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(C1)CCN2C=CC=C(C2=O)N

Origin of Product

United States

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